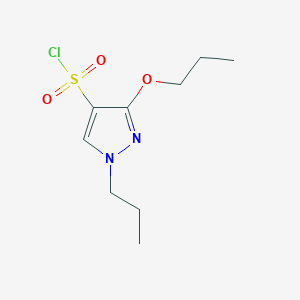

3-propoxy-1-propyl-1H-pyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-propoxy-1-propyl-1H-pyrazole-4-sulfonyl chloride”, often involves reactions with hydrazines and diketones . Sulfonyl chlorides were synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .Molecular Structure Analysis

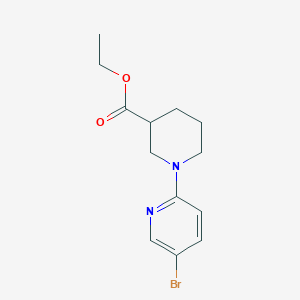

The InChI code for a similar compound, “1-propyl-1H-pyrazole-4-sulfonyl chloride”, is1S/C6H9ClN2O2S/c1-2-3-9-5-6 (4-8-9)12 (7,10)11/h4-5H,2-3H2,1H3 . This provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various methods, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Reactions

- The related compound, 1-sulfopyridinium chloride, has been used as an efficient, homogeneous, and reusable catalyst in the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating its potential in catalyzing tandem Knoevenagel–Michael reactions of related pyrazol compounds (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

- A sulfur-functionalized aminoacrolein derivative has been utilized for the efficient synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonyl chlorides, highlighting its use in medicinal chemistry (Tucker et al., 2015).

Preparation of Diverse Pyrazole-Containing Sulfonyl Chlorides

- A convenient method starting from 2-(benzylthio)malonaldehyde was developed for the multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, suggesting its versatility in synthesizing a range of pyrazole derivatives (Sokolyuk et al., 2015).

Synthesis of Sulfonylated Aminopyrazoles

- The sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride resulted in the formation of novel compounds, demonstrating its application in synthesizing sulfonylated aminopyrazoles for potential biological activity studies (Povarov et al., 2017).

Facilitating Complex Organic Syntheses

- Pyrazole-4-sulfonyl chlorides have been used in the synthesis of complex organic structures, such as novel Pyrazolo[3,4-b]pyridin-3-ol derivatives, indicating its role in facilitating multi-step organic syntheses (Shen et al., 2014).

Synthesis of Sulphanylamides from Aminopyrazoles

- The sulfonylation of amino group in aminopyrazoles with p-acetamidobenzenesulfonyl chloride has led to the creation of sulfanilamide derivatives, underlining its utility in synthesizing novel sulfonamide derivatives (Povarov et al., 2019).

Lewis Base Catalyzed Synthesis

- In a study, the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles was achieved through Lewis base catalysis, showcasing the compound’s importance in catalytic transformations (Zhu et al., 2013).

Synthesis of Heterocyclic Systems

- The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles has led to the creation of new heterocyclic systems, indicating its application in the synthesis of complex organic molecules (Kornienko et al., 2014).

Eigenschaften

IUPAC Name |

3-propoxy-1-propylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O3S/c1-3-5-12-7-8(16(10,13)14)9(11-12)15-6-4-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPENGXALCQQYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2483431.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2483439.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)

![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)